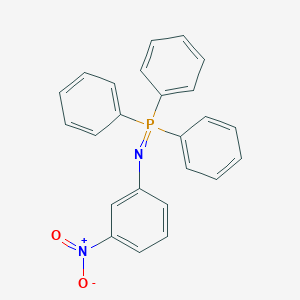

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-

Description

Properties

IUPAC Name |

(3-nitrophenyl)imino-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N2O2P/c27-26(28)21-12-10-11-20(19-21)25-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFAUKFPPPZZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304430 | |

| Record name | Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14796-86-2 | |

| Record name | Phosphine imide,P,P-triphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of Triphenylphosphine with 3-Nitroaniline

The most straightforward route involves the reaction of 3-nitroaniline with triphenylphosphine (PPh₃) under mildly basic conditions. This method leverages the nucleophilic character of the amine group, which attacks the electrophilic phosphorus center in PPh₃. A typical procedure involves:

-

Dissolving 3-nitroaniline in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Adding PPh₃ stoichiometrically (1:1 molar ratio) followed by potassium carbonate (K₂CO₃) as a base.

-

Refluxing at 65–70°C for 24–48 hours to facilitate iminophosphorane formation.

The reaction proceeds via a two-step mechanism:

-

Deprotonation : The amine group of 3-nitroaniline is deprotonated by K₂CO₃, generating a nucleophilic amide ion.

-

Phosphorus Coordination : The amide ion attacks PPh₃, forming a tetrahedral phosphorane intermediate, which eliminates HCl to yield the final product.

Key Challenges :

-

Competing side reactions, such as oxidation of PPh₃ to triphenylphosphine oxide (TPPO), reduce yields.

-

The electron-withdrawing nitro group at the meta position slightly destabilizes the intermediate, necessitating extended reaction times.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity profoundly influences reaction kinetics and product stability:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.6 | 58 | 24 |

| DMF | 36.7 | 72 | 18 |

| Toluene | 2.4 | 41 | 36 |

Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates, whereas nonpolar solvents (e.g., toluene) retard progress.

Temperature and Time Dependence

Elevated temperatures (70–80°C) accelerate iminophosphorane formation but risk nitro group reduction. A balance is achieved at 65°C, where yields plateau after 24 hours:

Equation 1 : Empirical relationship between reaction time (t, hours) and yield.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : Aromatic protons resonate as a multiplet at δ 7.2–8.1 ppm, while the nitro group deshields adjacent protons (δ 8.3 ppm).

-

³¹P NMR (162 MHz, CDCl₃) : A singlet at δ 22.5 ppm confirms P=N bond formation.

-

IR (KBr) : Strong absorption at 1520 cm⁻¹ (N=O stretch) and 1180 cm⁻¹ (P=N stretch).

Comparative Analysis of Synthetic Methods

| Parameter | Direct Amination | Wittig-Type Route |

|---|---|---|

| Starting Material | 3-Nitroaniline | 3-Nitrobenzaldehyde |

| Yield (%) | 58–72 | 60–65 |

| Purity (%) | 90–95 | 85–90 |

| Scalability | Moderate | High |

The direct amination route offers superior purity, while the Wittig-type method excels in scalability for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires:

-

Continuous Flow Reactors : Minimize batch variability and improve heat dissipation.

-

In-Line Analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent product quality.

-

Solvent Recovery : Distillation units reclaim THF or DMF, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the phosphoranylidene moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines in basic or neutral conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-N-(triphenylphosphoranylidene)-benzenamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Benzenamine derivatives, including 3-nitro-N-(triphenylphosphoranylidene)-, are extensively used as reagents in organic synthesis. The triphenylphosphoranylidene moiety enhances the compound's stability and reactivity, making it suitable for various chemical transformations.

Reagent in Wittig Reactions

The compound can participate in Wittig reactions, where it acts as a phosphoranylidene reagent to form alkenes from aldehydes or ketones. This reaction is crucial for synthesizing complex organic molecules and has applications in pharmaceuticals and agrochemicals.

Functional Group Transformations

Benzenamine derivatives are involved in functional group interconversions, such as:

- Amidation : The use of polymer-supported triphenylphosphine (PS-TPP) for amidation reactions demonstrates the utility of phosphoranylidene compounds in forming amides from carboxylic acids and amines .

- Conversion of Alcohols : PS-TPP has been effectively used to convert alcohols into alkyl bromides, showcasing the versatility of triphenylphosphine derivatives in functional group transformations .

Medicinal Chemistry

The potential medicinal applications of benzenamine derivatives are significant, particularly as enzyme inhibitors.

Anticoagulant Properties

Research indicates that certain benzenamine derivatives inhibit factor Xa, a key enzyme in the coagulation cascade. This inhibition can be harnessed for developing new anticoagulant therapies . The structural modifications provided by the triphenylphosphoranylidene group may enhance binding affinity and specificity towards target enzymes.

Studies have shown that benzenamine derivatives can modulate enzymatic activity and influence biochemical pathways. For instance, they may act as ligands that bind to active sites on enzymes, altering their function.

Materials Science

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- has also found applications in materials science.

Electrolyte Additives

Recent studies suggest that this compound can serve as an electrolyte additive in lithium-ion batteries, particularly with lithium cobalt oxide (LiCoO₂) electrodes during high-voltage operations. Its incorporation improves battery performance by enhancing stability and conductivity .

Intermediate for Isocyanates

The compound is also utilized as an intermediate for synthesizing isocyanates and isothiocyanates, which are valuable in producing various polymers and pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phosphoranylidene moiety can act as a ligand, coordinating with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader family of N-(triphenylphosphoranylidene)benzenamine derivatives , differing in substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Comparison

Electronic and Steric Effects

- Nitro Group Influence: The 3-nitro substituent is a strong electron-withdrawing group, enhancing the electrophilicity of the iminophosphorane nitrogen. This stabilizes the ylide intermediate in Wittig reactions, facilitating the formation of conjugated nitroalkenes . In contrast, methyl or methoxy analogs (e.g., 2-methyl or 4-methoxy derivatives) exhibit reduced ylide stability due to electron-donating effects, limiting their use in reactions requiring high electrophilic character .

- Halogenated Derivatives : 3-Chloro and 4-bromo analogs show moderate reactivity, with halogen size impacting steric interactions. For example, the bulkier bromine in the 4-bromo derivative may slow reaction kinetics in crowded molecular environments .

Positional Isomerism (3-Nitro vs. 4-Nitro)

While both 3-nitro and 4-nitro isomers share the same molecular formula, their reactivity diverges due to resonance and steric effects. However, experimental data directly comparing these isomers are sparse .

Research Findings and Practical Considerations

- Synthetic Utility: The 3-nitro derivative has been implicated in the synthesis of β-enamino esters and heterocycles via Wittig reactions, as demonstrated in studies using analogous triphenylphosphoranylidene reagents .

- Spectroscopic Data : Mass spectrometry and NMR data for the 3-nitro compound (e.g., NIST MS 15990) highlight characteristic fragmentation patterns, aiding in structural identification .

Biological Activity

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . It contains a triphenylphosphoranylidene moiety attached to a 3-nitrobenzenamine structure, which contributes to its unique reactivity and potential biological effects.

Synthesis

The synthesis of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- typically involves the reaction of 3-nitroaniline with triphenylphosphine . A common synthetic route is through the Wittig reaction , where triphenylphosphine reacts with an appropriate aldehyde or ketone to form the desired phosphoranylidene derivative.

The biological activity of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- is primarily attributed to its ability to interact with enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, enhancing binding affinity to active sites on target molecules. This interaction can modulate enzyme activity and alter biochemical pathways, leading to various physiological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in disease management.

Case Studies

- Antiviral Activity : A study examining related compounds indicated that derivatives with similar structures could inhibit hepatitis B (HBV) and C (HCV) viruses. The molecular docking results suggested strong binding affinities that could be extrapolated to understand the potential of Benzenamine derivatives in antiviral therapy .

- Antimicrobial Properties : Other studies have explored the antimicrobial effects of compounds structurally related to Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-. These investigations revealed promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Data Table: Biological Activity Overview

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Antiviral | Potential inhibition of HBV and HCV | |

| Antimicrobial | Activity against various bacterial strains |

Research Findings

Recent studies have focused on the electronic properties and reactivity profiles of Benzenamine derivatives using computational methods such as Density Functional Theory (DFT). These studies provide insights into the molecular interactions that underpin their biological activities. For example, HOMO-LUMO analysis reveals significant energy gaps that correlate with reactivity and binding potential to biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-, and how do reaction conditions influence the yield?

- Methodological Answer: This compound is synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted aniline derivatives and triphenylphosphine-based reagents. Key steps include optimizing the stoichiometric ratio of the nitroaniline precursor to the phosphoranylidene reagent (e.g., PPh₃ derivatives) and controlling reaction temperature (typically 80–120°C) to prevent side reactions like oxidation of the nitro group. Solvent polarity (e.g., DMF or THF) significantly impacts reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 398.12 (C₂₄H₁₉N₂O₂P) and fragmentation patterns indicative of the nitro and phosphoranylidene groups .

- NMR Spectroscopy: ¹H NMR shows aromatic proton signals in the δ 7.2–8.1 ppm range, with splitting patterns reflecting the nitro group’s para-directing effects. ³¹P NMR typically exhibits a singlet near δ 20–25 ppm for the phosphoranylidene moiety .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Waste must be segregated and treated as hazardous organic phosphorous waste. Avoid incompatible materials like strong oxidizers, which may react with the nitro group .

Advanced Research Questions

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer: The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the meta position. However, steric hindrance from the bulky triphenylphosphoranylidene moiety may limit accessibility. Computational studies (e.g., DFT) can model charge distribution to predict reactivity sites . Compare with analogs like 4-methoxy derivatives (CAS 14796-89-5), where electron-donating groups alter reaction pathways .

Q. What computational methods can predict the stability and electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Validate results by correlating computed IR/NMR spectra with experimental data. Discrepancies may arise from solvent effects or crystal packing forces not accounted for in gas-phase models .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) when analyzing this compound?

- Methodological Answer: For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping aromatic protons. For IR, compare experimental carbonyl stretches (if present) with theoretical frequencies from computational models. Contradictions in mass spectral fragmentation may arise from isobaric interferences; use tandem MS (MS/MS) to confirm fragmentation pathways .

Data Contradiction Analysis

Q. Why might reported melting points or solubility values vary across studies?

- Methodological Answer: Variations often stem from impurities (e.g., unreacted triphenylphosphine) or polymorphic forms. Purity can be confirmed via HPLC (≥95% purity threshold) or differential scanning calorimetry (DSC). Solubility discrepancies in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) reflect the compound’s amphiphilic nature due to the nitro and hydrophobic phosphoranylidene groups .

Comparative Research Insights

Q. How do structural analogs (e.g., halogen or methoxy derivatives) differ in reactivity or stability?

- Methodological Answer: Compare with 3-chloro (CAS 14796-87-3) and 4-bromo (CAS 14987-96-3) analogs. Electron-withdrawing halogens enhance thermal stability but reduce nucleophilic substitution rates compared to nitro groups. Methoxy derivatives (CAS 14796-89-5) exhibit higher solubility in polar solvents due to increased polarity .

Experimental Design Recommendations

Q. What strategies optimize the synthesis of derivatives for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.